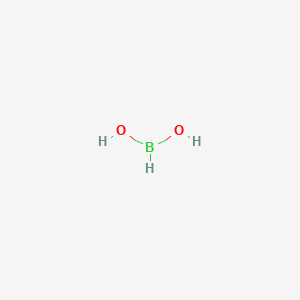

Dihydroxyborane

Cat. No. B1209890

Key on ui cas rn:

74930-82-8

M. Wt: 45.84 g/mol

InChI Key: ZADPBFCGQRWHPN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08440662B2

Procedure details

The fourth route to intermediate [1] is outlined in Scheme 4. Intermediate compound [C] is prepared as described in Scheme 2. 4-Amino benzamide [C] is then reacted with 2,2,2-trichloroethyl chloroformate or trichloromethyl chloroformate to form the corresponding carbamate [P]. Typically, this reaction is performed in the presence of a base such as TEA or DIPEA, solvent such as DCM, THF, or CHCl3, at reduced temperatures, i.e., about 0° C. to about rt, for about 2 to about 12 h, such as about 4 h. Reaction of compound [P] with an appropriately substituted aniline affords urea intermediate [O]. Typically, this reaction is performed in the presence of a base such as TEA or DIPEA, a solvent such as 1,4-dioxane, toluene, or mixtures thereof, at elevated temperatures such as about 90 to about 120° C., i.e., about 95° C., and over a period of about 10 to about 15 h, such as about 10 h. The urea intermediate [O] is then reacted with bis(pinacolato)diboron in the presence of a catalyst such as Pd(dppf)Cl2.DCM or Pd(dppf)Cl2 to form intermediate [1]. Typically, this reaction is performed in the presence of a base such as KOAc, solvent such as 1,4-dioxane or DMF, at elevated temperatures such as about 80 to about 120° C., such as about 110° C., and over a period of about 3 to about 15 h, such as about 10 h.

Name

Name

Identifiers

|

REACTION_CXSMILES

|

CCN(C(C)C)C(C)C.NC(N)=O.[B:14]1(B2OC(C)(C)C(C)(C)O2)[O:18]C(C)(C)C(C)(C)[O:15]1.[CH:32]1[CH:37]=[CH:36][C:35]([P:38]([C:44]2[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=2)[C-:39]2[CH:43]=[CH:42][CH:41]=[CH:40]2)=[CH:34][CH:33]=1.[CH:50]1[CH:55]=[CH:54][C:53]([P:56]([C:62]2[CH:67]=[CH:66][CH:65]=[CH:64][CH:63]=2)[C-:57]2[CH:61]=[CH:60][CH:59]=[CH:58]2)=[CH:52][CH:51]=1.[Cl:68][Pd:69][Cl:70].[Fe+2:71]>C(Cl)Cl.C1(C)C=CC=CC=1.O1CCOCC1>[CH:47]1[CH:46]=[CH:45][C:44]([P:38]([C:35]2[CH:36]=[CH:37][CH:32]=[CH:33][CH:34]=2)[C-:39]2[CH:43]=[CH:42][CH:41]=[CH:40]2)=[CH:49][CH:48]=1.[CH:65]1[CH:64]=[CH:63][C:62]([P:56]([C:53]2[CH:54]=[CH:55][CH:50]=[CH:51][CH:52]=2)[C-:57]2[CH:61]=[CH:60][CH:59]=[CH:58]2)=[CH:67][CH:66]=1.[Cl:68][Pd:69][Cl:70].[Fe+2:71].[BH:14]([OH:18])[OH:15] |f:3.4.5.6,10.11.12.13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCN(C(C)C)C(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

Details

Reaction Time |

10 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

B(O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |